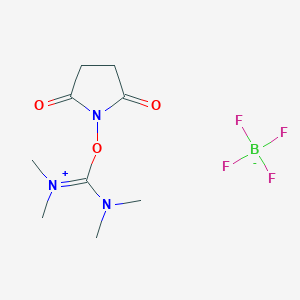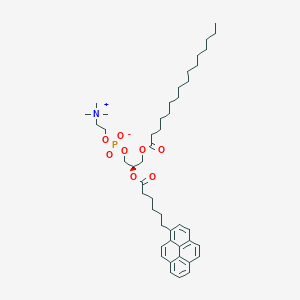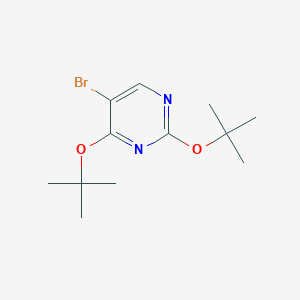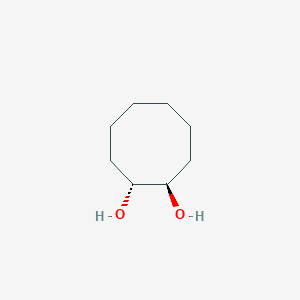
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable route is the reaction of 4-fluoroindole-3-acetic acid with an appropriate reagent. For instance, in one method, 4-fluoroindole-3-acetic acid is treated with acetyl chloride in the presence of aluminum trichloride to yield the desired product. The overall yield can vary, but it has been reported to be around 22% .
Molecular Structure Analysis
The molecular formula of this compound is C11H11FN2O2 . It contains an indole ring, an amino group, and a carboxylic acid group. The 3D structure reveals the spatial arrangement of these functional groups, contributing to its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Labeling Bacterial Arginyl-tRNA Synthetases
4-Fluoro-DL-tryptophan (4-F-TRP) is used to label bacterial arginyl-tRNA synthetases for conformational analysis . This helps in understanding the structure and function of these enzymes, which play a crucial role in protein synthesis.
NMR Spectra Analysis
4-Fluoro-DL-tryptophan is used to label myoglobins and hemoglobins for NMR spectra analysis . This allows researchers to study the structure and dynamics of these proteins at atomic resolution.
Fluorescence Properties Study
The fluorescence properties of tryptophan residues are sensitive to the microenvironment of fluorophores in proteins . Therefore, fluorescence characteristics are widely used to study structural transitions in proteins.
Enzymatic Synthesis of Fluorinated Compounds
Fluorinated nitro-tryptophan analogs were obtained by P450TxtE from 1.5 mM 4-F-dl-tryptophan and 5-F-l-tryptophan in a 10 mL reaction system . This expands the application potential of these compounds in various fields.
Fluorescence Sensing of Acetone and Tryptophan
Research has been conducted on studying fluorescence sensing of acetone and tryptophan based on Zinc-Based Triple Interpenetrating Metal–Organic Skeletons . This can be used in the development of sensors and diagnostic tools.
Protein Synthesis
Exogenous 5-fluoro-Trp is incorporated into proteins in normal protein synthesis . Since 19 F is a useful reporter group, this provides a method for studying enzyme mechanisms by NMR.
properties
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350902 | |
| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
CAS RN |
110221-04-0 | |
| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

